N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide
Description
The compound “N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide” is a pyrazolo-pyrimidinone derivative featuring a fused bicyclic core. Its structure comprises:
- A pyrazolo[3,4-d]pyrimidin-4-one scaffold, which is a nitrogen-rich heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition .
- A 3-methyl-1H-pyrazol-5-yl group linked to the pyrimidinone core, enhancing structural rigidity.
- A 2-naphthamide moiety at the terminal position, introducing aromaticity and lipophilicity, which may influence bioavailability and target binding .
This compound’s synthesis likely involves multi-step reactions, including cyclocondensation and amidation, as inferred from analogous pyrazolo-pyrimidine syntheses . Structural characterization would employ crystallographic tools like SHELXL for refinement and ORTEP for visualization, ensuring precise determination of bond lengths and angles .
Properties
CAS No. |
1171749-34-0 |
|---|---|
Molecular Formula |
C28H23N7O2 |
Molecular Weight |
489.539 |
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C28H23N7O2/c1-16-7-6-10-23(18(16)3)34-25-22(15-29-34)27(37)32-28(31-25)35-24(13-17(2)33-35)30-26(36)21-12-11-19-8-4-5-9-20(19)14-21/h4-15H,1-3H3,(H,30,36)(H,31,32,37) |
InChI Key |
ZOLKUVANLKJEJS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC6=CC=CC=C6C=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered attention due to their diverse biological activities, including antiviral, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features multiple functional groups that contribute to its biological activity. The presence of the pyrazole and naphthamide moieties is particularly significant in enhancing its pharmacological profile.
Antiviral Activity
Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising antiviral properties. For instance, compounds with similar structures have been reported to inhibit viral replication effectively. In vitro assays demonstrated that certain derivatives could reduce the viral load significantly in infected cell lines. The compound's mechanism of action appears to involve the inhibition of viral polymerases and proteases, which are crucial for viral replication and assembly .
Anticancer Properties
This compound has also been evaluated for its anticancer potential. Research indicates that it can induce apoptosis in various cancer cell lines. For example, studies on similar pyrazolo derivatives have shown IC50 values in the micromolar range against breast cancer (T47D) and colon cancer (HCT116) cell lines . The compound's ability to modulate signaling pathways related to cell survival and proliferation is a key factor in its anticancer activity.
Antimicrobial Activity
In addition to its antiviral and anticancer properties, this compound has demonstrated antimicrobial effects against a range of bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Comparative studies have shown that pyrazolo derivatives exhibit lower minimum inhibitory concentrations (MICs) against resistant strains of bacteria .
Case Studies
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine structures exhibit promising anticancer properties. The incorporation of naphthamide and dimethylphenyl moieties enhances the biological activity of the compound. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against various pathogens. For instance, derivatives with similar structural frameworks have been effective against bacterial strains, suggesting that N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide may possess similar properties .
Pharmacological Applications
Factor Xa Inhibition
The compound's structure suggests potential as a Factor Xa inhibitor, a target for anticoagulant therapies. Modifications in the pyrazole and naphthamide regions could enhance its efficacy and selectivity for this enzyme. Similar compounds have been developed with improved pharmacokinetic profiles for anticoagulant use .
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of this compound involves several key reactions including cyclocondensation and acylation. These reactions are crucial for constructing the compound's complex structure and can be optimized to improve yield and purity .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
The most direct analogue is N-{1-[1-(2,3-Dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-thienyl)acetamide (), which replaces the 2-naphthamide with a 2-(2-thienyl)acetamide . Key differences include:
- Aromaticity vs.
- Lipophilicity : The naphthamide’s higher logP (predicted ~4.5) vs. thienylacetamide (~3.2) suggests enhanced membrane permeability but possibly reduced aqueous solubility .
Core Heterocyclic Variations
Compounds like 1,3-dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones () differ in their fused ring systems:
- Pyrazolo[3,4-d]pyrimidin-4-one (target) vs. pyrazolo[3,4-b]pyrazin-5-one (): The pyrimidinone core in the target compound has a 6-membered ring with one oxygen, enabling keto-enol tautomerism, while the pyrazinone in has a 5-membered lactam, reducing planarity and altering hydrogen-bonding capacity. Biological Implications: Pyrimidinones are more commonly associated with kinase inhibition due to ATP-binding site mimicry, whereas pyrazinones may target different enzyme classes .
Functional Group Modifications
Pyrazole carbothioamides (), such as 5-(substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide , differ in terminal functional groups:
- Carbothioamide (-C(S)NH2) vs. Carboxamide (-CONH2) :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s naphthamide group may require late-stage amidation, contrasting with the thienylacetamide in , which could be introduced earlier via alkylation .
- Structure-Activity Relationships (SAR) :
- The 2-naphthamide in the target compound likely enhances binding to hydrophobic pockets in kinases, as seen in naphthamide-containing inhibitors like dabrafenib .
- The thienylacetamide in may confer selectivity toward redox-sensitive targets (e.g., cysteine proteases) due to sulfur’s nucleophilic susceptibility .
- Crystallographic Insights: Use of SHELXL ensures accurate refinement of the target’s dihydro-pyrimidinone conformation, critical for modeling interactions .
Q & A
Q. How can AI-driven platforms accelerate structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
